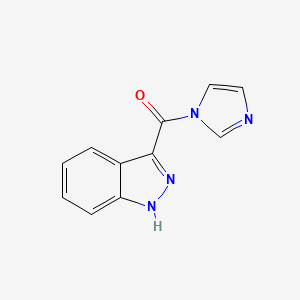

3-(1H-imidazol-1-ylcarbonyl)-1H-indazole

Description

Contextualization within Nitrogen-Containing Heterocycles in Academic Research

Nitrogen-containing heterocycles are organic compounds that contain a ring structure composed of atoms of at least two different elements, one of which is nitrogen. Their structural diversity and ability to participate in various biological interactions have made them a cornerstone of medicinal chemistry. A significant percentage of FDA-approved drugs contain at least one nitrogen-containing heterocyclic ring. Prominent examples of these heterocycles include pyridine, quinoline, indole, imidazole (B134444), and indazole, each exhibiting a wide range of biological activities. The presence of nitrogen atoms in these rings can influence properties such as basicity, hydrogen bonding capability, and metabolic stability, all of which are critical for drug-receptor interactions.

Overview of the Indazole-Imidazole Scaffold and its Potential in Chemical Biology

The indazole-imidazole scaffold, as embodied in 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole, represents a hybrid structure that marries the chemical attributes of both indazole and imidazole rings. The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a well-established pharmacophore found in a variety of therapeutic agents with activities such as anti-inflammatory, anticancer, and antimicrobial properties. nih.govrsc.org Similarly, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. scialert.netlongdom.org The linkage of these two important heterocyclic systems through a carbonyl bridge in 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole creates a novel molecular architecture with the potential for unique biological activities and applications in chemical biology as a molecular probe or a modulator of protein-protein interactions. nih.gov

Rationale for Comprehensive Research into 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole

While extensive research has been conducted on various derivatives of indazole and imidazole independently, specific and detailed research findings on 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole are not widely available in peer-reviewed literature. The primary rationale for its comprehensive investigation stems from the established biological significance of its constituent moieties. The synthesis and characterization of this compound would provide a valuable addition to the chemical space of heterocyclic compounds.

Further research into 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole is warranted to explore its potential as a lead compound in drug discovery programs. Its unique three-dimensional structure and electronic properties may enable it to interact with biological targets in a novel manner compared to its parent heterocycles. A thorough investigation of its synthesis, chemical reactivity, and biological activity would be a logical step in unlocking the potential of this intriguing indazole-imidazole scaffold.

Interactive Data Table for 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole

| Property | Value | Source |

| IUPAC Name | (1H-imidazol-1-yl)(1H-indazol-3-yl)methanone | sigmaaldrich.com |

| CAS Number | 1025910-84-2 | sigmaaldrich.com |

| Molecular Formula | C11H8N4O | sigmaaldrich.com |

| Molecular Weight | 212.21 g/mol | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl(1H-indazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11(15-6-5-12-7-15)10-8-3-1-2-4-9(8)13-14-10/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZONCPQRZFHYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1h Imidazol 1 Ylcarbonyl 1h Indazole and Its Analogues

Established Synthetic Routes to the 1H-Indazole Core

The 1H-indazole scaffold is a prevalent feature in many pharmacologically active compounds, leading to the development of numerous synthetic strategies for its creation. chim.it These routes can be broadly categorized into methods that construct the bicyclic ring system from acyclic or monocyclic precursors.

The formation of the indazole ring is typically achieved through intramolecular cyclization reactions that establish the critical N-N bond or a key C-N bond. A variety of precursors and catalytic systems have been employed to facilitate this transformation.

One prominent method involves the intramolecular C-H amination of arylhydrazones. For instance, diaryl or tert-butyl aryl ketone hydrazones can undergo direct aryl C-H amination when treated with iodine in the presence of potassium iodide and sodium acetate (B1210297), or by using an oxidant like [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov Another approach is the silver-mediated intramolecular oxidative C-H bond amination of arylhydrazones, which proceeds under atmospheric conditions. nih.gov

Palladium-catalyzed reactions are also utilized, such as the oxidative benzannulation of pyrazoles with internal alkynes. nih.gov Furthermore, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters or NH imines with nitrosobenzenes provides a redox-neutral pathway to 1H-indazoles. nih.gov Other notable strategies include the intramolecular Ullmann-type reaction of hydrazones and the reductive cyclization of o-nitro-ketoximes. thieme-connect.comresearchgate.netacs.org A [3+2] cycloaddition approach using arynes and hydrazones also serves as a direct route to the 1H-indazole skeleton. organic-chemistry.org

| Cyclization Strategy | Precursors | Key Reagents/Catalysts | Reference |

| Intramolecular C-H Amination | Arylhydrazones | I2/KI/NaOAc or PIFA | nih.gov |

| Oxidative C-H Amination | Arylhydrazones | AgNTf2, Cu(OAc)2 | nih.gov |

| Ullmann-Type Reaction | Hydrazones | Copper catalyst | thieme-connect.comacs.org |

| Reductive Cyclization | o-Nitro-ketoximes | Nickel catalyst | researchgate.net |

| [3+2] Cycloaddition | Arynes and Hydrazones | CsF or TBAF | organic-chemistry.org |

| C-H Activation/Coupling | Imidate esters, Nitrosobenzenes | Rhodium and Copper catalysts | nih.gov |

Direct functionalization of the indazole ring at the C-3 position is often challenging due to the electronic properties and lack of nucleophilicity at this site. nih.govmit.edu Consequently, a common and effective strategy involves a two-step process: halogenation followed by a metal-catalyzed cross-coupling reaction. chim.it

Halogenation, particularly iodination or bromination, at the C-3 position creates a versatile handle for subsequent transformations. chim.it For example, 1H-indazole can be treated with iodine (I₂) and a base such as potassium hydroxide (B78521) (KOH) in a polar solvent like DMF to yield 3-iodo-1H-indazole. chim.itmdpi.com

Once the C-3 position is halogenated, various substituents can be introduced using cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which pairs the 3-iodo-1H-indazole with an appropriate organoboronic acid, is a powerful method for forming a new carbon-carbon bond at this position. mdpi.com This approach is instrumental in producing precursors for valuable pharmaceutical intermediates. mdpi.com Another strategy involves the use of 1H-indazole-3-carboxaldehydes, which are key intermediates that allow for a variety of transformations to introduce functionality at the C-3 position. rsc.org

Approaches for Introducing the 1H-Imidazol-1-ylcarbonyl Moiety

The final key step in the synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole is the formation of the amide-like linkage between the indazole C-3 carbon and the imidazole (B134444) nitrogen via a carbonyl group.

The most direct and widely employed method for forming the N-acylimidazole linkage is through the amide coupling of a 1H-indazole-3-carboxylic acid derivative with imidazole. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the imidazole nitrogen.

A standard procedure involves starting with 1H-indazole-3-carboxylic acid. jocpr.com This starting material can be converted to its corresponding acid hydrazide and subsequently coupled with other acids, or it can be directly coupled with a nucleophile. jocpr.com For the synthesis of the target compound, 1H-indazole-3-carboxylic acid would be reacted with imidazole in the presence of a peptide coupling agent. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DCC. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF), and requires an organic base, like N,N-Diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to facilitate the coupling process. jocpr.com

While coupling reactions represent the primary route, alternative strategies involving the direct formation of the imidazole ring or introduction of the complete 1H-imidazol-1-ylcarbonyl group are theoretically possible but less commonly documented. Such methods would be significantly more complex than the stepwise approach of forming the indazole core, functionalizing it with a carboxylic acid, and performing a final coupling reaction. The stepwise synthesis via amide coupling remains the most practical and established methodology. jocpr.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical for maximizing the yield and purity of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole. Key parameters for the final coupling step include the choice of coupling agent, solvent, base, temperature, and reaction time.

For the coupling of 1H-indazole-3-carboxylic acid with imidazole, HATU is often chosen as the activating agent due to its high efficiency and the mild conditions under which it operates, minimizing side reactions. jocpr.com The selection of a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the imidazole nucleophile. jocpr.com The reaction is typically stirred at room temperature, which is often sufficient to drive the reaction to completion within a few hours. jocpr.com Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) allows for the determination of the optimal reaction time. Upon completion, the product is usually precipitated by adding water and can be purified through filtration and washing with appropriate solvents like water and diethyl ether to remove unreacted starting materials and byproducts. jocpr.com

| Parameter | Condition | Rationale | Reference |

| Starting Material | 1H-Indazole-3-carboxylic acid | Readily accessible precursor for C-3 functionalization. | jocpr.com |

| Coupling Agent | HATU | High efficiency, mild conditions, minimizes racemization. | jocpr.com |

| Nucleophile | Imidazole | Forms the desired N-acylimidazole moiety. | |

| Base | DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic organic base to facilitate coupling. | jocpr.com |

| Solvent | DMF (Dimethylformamide) | Aprotic polar solvent, effectively dissolves reactants. | jocpr.com |

| Temperature | Room Temperature | Sufficient for reaction completion, minimizes side products. | jocpr.com |

| Reaction Time | 2-6 hours | Typically sufficient for high conversion. | jocpr.com |

Catalytic Systems and Ligand Effects

The formation of the amide bond between 1H-indazole-3-carboxylic acid and an amine, such as imidazole, is not typically catalytic in the traditional sense of using transition metals. Instead, it is mediated by stoichiometric coupling agents that act as catalysts for the reaction by forming a highly reactive acyl intermediate. Common coupling agents used for synthesizing indazole-3-carboxamides include carbodiimides like (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC·HCl) and additives such as N-Hydroxybenzotriazole (HOBT) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). derpharmachemica.comresearchgate.netjocpr.com

Another effective activating agent is 1,1'-Carbonyldiimidazole (B1668759) (CDI). When CDI reacts with a carboxylic acid, it forms a highly reactive N-acylimidazole intermediate, which then readily reacts with a nucleophile. nih.gov In the synthesis of the target molecule, where imidazole is the nucleophile, using an activating agent other than CDI is necessary to avoid competitive reactions.

Research on the synthesis of analogous 1-arylindazole-3-carboxamides has also employed palladium-catalyzed intramolecular cyclization (Buchwald-Hartwig amination) as a key step in forming the indazole ring itself, which is then followed by standard amide coupling. unina.it While this pertains to the synthesis of the indazole core rather than the final coupling step, the choice of palladium catalyst and ligands like Xantphos is crucial for the efficiency of the cyclization. unina.it

The table below summarizes common coupling systems used for the synthesis of indazole-3-carboxamides, which are applicable for producing 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole.

| Coupling System | Components | Role | Reference |

|---|---|---|---|

| EDC/HOBT | EDC·HCl, HOBT, Triethylamine (TEA) | EDC activates the carboxylic acid; HOBT suppresses side reactions and improves yield. TEA acts as a base. | researchgate.net |

| HATU/DIPEA | HATU, Diisopropylethylamine (DIPEA) | HATU is a highly efficient coupling agent, often used for difficult couplings. DIPEA is a non-nucleophilic base. | jocpr.com |

| CDI | 1,1'-Carbonyldiimidazole | Activates carboxylic acid by forming an N-acylimidazole intermediate. | nih.gov |

Solvent and Temperature Optimization

The choice of solvent and reaction temperature is critical for maximizing the yield and purity of indazole-3-carboxamides. Polar aprotic solvents are overwhelmingly preferred for the amide coupling step due to their ability to dissolve the reactants and facilitate the reaction.

Solvents:

N,N-Dimethylformamide (DMF) is the most commonly cited solvent for these coupling reactions. derpharmachemica.comresearchgate.netjocpr.com Its high polarity and boiling point allow for a wide range of reaction temperatures.

Tetrahydrofuran (THF) is also used, sometimes in combination with DMF. derpharmachemica.comresearchgate.net Anhydrous THF is often specified when using moisture-sensitive reagents like CDI. nih.gov

Temperature:

Most amide coupling reactions to form indazole-3-carboxamides are initially conducted at 0 °C during the addition of the coupling agents to control the exothermic reaction. researchgate.net

The reaction is then typically allowed to warm to room temperature and stirred for several hours (from 2 to 24 hours) until completion. derpharmachemica.comjocpr.comnih.gov

In some cases, gentle heating may be applied to drive the reaction to completion. For instance, a patent describing the synthesis of a related compound mentions stirring overnight at room temperature and then heating to 45 °C .

The table below outlines typical solvent and temperature conditions found in the synthesis of analogous indazole-3-carboxamides.

| Coupling Agent | Solvent | Temperature | Duration | Reference |

|---|---|---|---|---|

| EDC·HCl / HOBT | DMF | Room Temperature | Not Specified | researchgate.net |

| HATU / DIPEA | DMF | Room Temperature | 2-6 hours | jocpr.com |

| CDI | Anhydrous THF | Room Temp (22h) then Reflux (90 min) | ~23.5 hours | nih.gov |

Green Chemistry Principles in the Synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole

While the literature on the synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole does not explicitly focus on green chemistry, several principles can be applied to the established synthetic routes. The primary focus would be on the synthesis of the 1H-indazole-3-carboxylic acid precursor and the subsequent coupling step.

Atom Economy: The amide coupling step, which combines 1H-indazole-3-carboxylic acid and imidazole, has inherently good atom economy, with water being the main byproduct. However, the use of stoichiometric coupling agents (like EDC·HCl or HATU) and bases generates significant waste. The development of a truly catalytic method for this transformation would be a significant green improvement.

Safer Solvents: While DMF is a highly effective solvent, it is also a substance of very high concern. Replacing DMF with greener alternatives like dimethyl sulfoxide (B87167) (DMSO), or bio-based solvents like Cyrene, could make the process more environmentally benign.

Energy Efficiency: Many of the coupling reactions proceed efficiently at room temperature, which minimizes energy consumption. derpharmachemica.comjocpr.com Avoiding high-temperature reflux conditions where possible is a key aspect of green synthesis.

Waste Reduction: One-pot syntheses, where multiple steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste and improve efficiency. The synthesis of 1-aryl-1H-indazoles has been achieved in a one-pot domino process, suggesting that similar strategies could be developed for related compounds.

Accessibility and Scalability of Synthetic Procedures

Accessibility of Starting Materials: The primary starting materials for the precursor, such as o-toluidine (B26562) or isatin, are commercially available and relatively inexpensive. researchgate.netgoogle.com Imidazole, the other key reagent, is also a common and readily available chemical.

Scalability of the Coupling Step: Amide bond formation using standard coupling agents like EDC·HCl is a very common and well-understood transformation in the pharmaceutical industry and is generally considered scalable. The main challenges on a large scale are managing the cost of the coupling agents, handling potentially large volumes of solvents like DMF, and ensuring efficient product isolation and purification, which often involves crystallization. google.com

Exploration of Structure Activity Relationships Sar and Structural Modifications of 3 1h Imidazol 1 Ylcarbonyl 1h Indazole

Design and Synthesis of Derivatives and Analogues

The synthesis of derivatives of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole typically begins with the 1H-indazole-3-carboxylic acid core. derpharmachemica.comresearchgate.net This key intermediate can be prepared from indazole through protection of the N1 position, followed by lithiation and reaction with carbon dioxide. researchgate.net The resulting carboxylic acid is then coupled with 1H-imidazole or its derivatives. Amide coupling reactions, often facilitated by reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBT), are commonly employed to form the central carbonyl-imidazole bond. derpharmachemica.comjocpr.com This synthetic strategy allows for the introduction of a wide range of substituents on both the indazole and imidazole (B134444) rings, enabling a thorough exploration of the SAR.

The indazole ring is a critical component for the biological activity of this class of compounds, and modifications to this bicyclic system can significantly impact efficacy and selectivity. nih.gov Research into various indazole-containing compounds has shown that introducing different functional groups at various positions can modulate their interaction with biological targets. nih.gov

For instance, in studies of indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers, substitutions on the indazole ring were found to be influential. nih.gov While specific data on 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole is limited, general SAR trends for indazole-3-carboxamides show that both the position and the electronic nature of the substituent are important. Hydrophobic and electron-withdrawing groups are often explored to enhance binding affinity. The introduction of substituents can alter the electronic distribution of the ring system and provide additional interaction points with target proteins. nih.gov

Table 1: Representative Substituent Effects on the Indazole Ring in Related Carboxamide Series

| Position of Substitution | Type of Substituent | General Impact on Activity (Observed in Analogues) | Reference |

|---|---|---|---|

| 5-position | Halogens (e.g., Cl, F) | Often increases lipophilicity and can lead to enhanced potency. | researchgate.net |

| 5-position | Methyl (-CH3) | Can provide favorable steric interactions and improve metabolic stability. | researchgate.net |

| 6-position | Halogens (e.g., Cl, F) | Modulates electronic properties and can influence target selectivity. | nih.gov |

| N1-position | Aryl or Alkyl groups | Can significantly alter the orientation of the molecule in the binding pocket, affecting activity. | researchgate.net |

| 7-position | Nitro (-NO2) | Acts as a strong electron-withdrawing group, potentially enhancing interactions through hydrogen bonding or dipole interactions. | nih.gov |

The imidazole ring is a common feature in many biologically active compounds, often acting as a hydrogen bond acceptor or donor, or as a ligand for metal ions in enzymes. researchgate.net In the context of SAR, replacing or modifying the imidazole moiety is a standard strategy to probe its role in binding and to optimize properties. nih.gov

Studies on other classes of compounds, such as histamine (B1213489) H3-receptor antagonists, have shown that the imidazole ring can sometimes be successfully replaced by other N-containing non-aromatic heterocycles like piperidine. nih.gov Such modifications can lead to changes in basicity, lipophilicity, and the vector of hydrogen bonding interactions. While some replacements may cause a loss of affinity, in other cases, they can maintain or even improve potency and selectivity. nih.gov For analogues of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole, variations could include substituting the imidazole with pyrazole (B372694), triazole, or piperazine (B1678402) to alter the electronic and steric profile of this part of the molecule.

The carbonyl group serves as a rigid linker connecting the indazole and imidazole rings. Its properties, including its hydrogen-bonding capacity and planarity, are often crucial for maintaining the correct orientation for biological activity. SAR studies on indazole-3-carboxamides have highlighted the critical importance of the linker's regiochemistry. nih.gov

For example, research on CRAC channel blockers demonstrated that indazole-3-carboxamides were potent inhibitors, whereas their corresponding reverse amide isomers (where the linkage is -NH-CO- instead of -CO-NH-) were inactive. nih.gov This suggests that the specific orientation of the carbonyl group and the adjacent amide proton is essential for interaction with the biological target. Further modifications could involve replacing the carbonyl with other linking groups, such as a sulfonyl group or a methylene (B1212753) bridge, to explore the impact of altered geometry and electronic character on activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org For indazole derivatives, QSAR studies help in understanding the structural features that govern their interactions with biological targets and in designing new, more potent compounds. nih.govnih.gov

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including physicochemical, steric, electronic, and topological properties. researchgate.net

For a molecule like 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole, a wide array of descriptors would be calculated. These can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. They are crucial for modeling electrostatic and hydrogen bonding interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area. They help to model how a molecule fits into a binding site.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and molar refractivity.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Specific Descriptor | Property Represented | Relevance to Biological Activity |

|---|---|---|---|

| Electronic | LUMO Energy | Electron affinity | Relates to the ability to accept electrons in charge-transfer interactions. |

| Steric | Molecular Volume | The 3D space occupied by the molecule | Crucial for determining the fit within a receptor's binding pocket. |

| Physicochemical | logP | Lipophilicity/Hydrophobicity | Influences membrane permeability and hydrophobic interactions with the target. |

| Thermodynamic | Hydration Energy | Energy released upon solvation in water | Related to the desolvation penalty upon binding to a receptor. |

| Topological | Wiener Index | Molecular branching and compactness | Can correlate with various physical and biological properties. |

Once the descriptors are calculated, statistical methods are used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A common technique is Multiple Linear Regression (MLR), which generates an equation linking the activity to the most relevant descriptors. nih.gov

A typical QSAR model takes the form: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are their coefficients determined by the regression analysis.

The validity and predictive power of the developed QSAR model are assessed using various statistical parameters. nih.gov Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q²). A high q² value indicates good internal consistency. External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in model development. nih.gov A high correlation between the predicted and observed activities for the test set confirms the model's predictive ability. nih.gov For indazole derivatives, these predictive models can guide the rational design of new analogues with potentially improved activity against specific targets like kinases or ion channels. nih.govnih.gov

Conformational Analysis and its Influence on Molecular Recognition

Amide bonds in many molecules are typically planar due to the stabilizing resonance between the nitrogen lone pair and the carbonyl π-system. However, in certain structural contexts, significant deviation from planarity can occur, leading to what are known as "twisted amides." This twisting of the amide bond can profoundly alter the molecule's geometric and electronic properties.

While a specific conformational analysis for 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole is not extensively documented in the public domain, valuable insights can be drawn from studies on analogous N-acyl imidazoles. Research on highly twisted N-acyl imidazoles has revealed that the degree of twisting in the amide bond has a direct impact on its chemical properties. nih.gov

For instance, in some N-acyl imidazoles, the torsional angle (τ), which describes the twist around the N-C(O) bond, can be as high as 88.6° in the solid state. nih.gov This extreme twisting disrupts the typical amide resonance, leading to several key changes:

Elongated N-C(O) Bond: The bond between the nitrogen of the imidazole ring and the carbonyl carbon is longer than in a typical planar amide. nih.gov

Lower Rotational Barrier: The energy required for rotation around the N-C(O) bond is significantly lower. For some twisted amides, this barrier can be as low as 9.7 kcal/mol, compared to the 15–20 kcal/mol found in typical amides. nih.gov This increased rotational flexibility means the molecule can more readily adopt different conformations.

Increased Electrophilicity of the Carbonyl Carbon: The disruption of amide resonance makes the carbonyl carbon more electrophilic, which could influence its ability to form interactions, such as hydrogen bonds or covalent bonds, with biological targets. nih.gov

The conformational flexibility of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole, particularly the potential for a twisted amide conformation, would have a direct bearing on its molecular recognition. A more flexible molecule can adapt its shape to fit into a binding site, which can be advantageous for binding affinity. However, this flexibility can also come at an entropic cost upon binding.

The following table summarizes key parameters observed in analogous twisted N-acyl imidazoles, which can provide a framework for understanding the potential conformational properties of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole.

| Parameter | Typical Amide | Twisted N-Acyl Imidazole Example | Significance for 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole |

| N-C(O) Bond Length | Shorter | Longer nih.gov | A longer bond would imply a weaker bond and greater rotational freedom. |

| Torsional Angle (τ) | ~0° (planar) | Up to 88.6° nih.gov | A larger torsional angle indicates a more twisted and non-planar conformation. |

| Rotational Barrier (ΔG‡) | 15–20 kcal/mol nih.gov | 9.7–9.8 kcal/mol nih.gov | A lower barrier suggests the molecule can more easily interconvert between different conformations. |

| Carbonyl Stretch (IR) | 1630–1690 cm⁻¹ nih.gov | ~1714 cm⁻¹ nih.gov | A higher frequency indicates a more ketone-like carbonyl, suggesting reduced amide resonance. |

| ¹³C NMR of Carbonyl (δ) | Varies | Downfield shift nih.gov | A downfield shift is consistent with a more electrophilic carbonyl carbon. |

Mechanistic Investigations of 3 1h Imidazol 1 Ylcarbonyl 1h Indazole Interactions

Identification and Validation of Molecular Targets

While direct molecular targets for 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole have not been identified, the 1H-indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. jocpr.com

Enzyme Inhibition and Activation Studies

Derivatives of 1H-indazole have been widely explored as inhibitors of various enzymes, particularly protein kinases. For example, certain 1H-indazole derivatives have shown potent inhibitory activity against p21-activated kinase 1 (PAK1), a recognized target in cancer therapy. nih.gov The development of 1H-indazole-3-carboxamide derivatives has led to compounds with excellent enzyme inhibition and high selectivity for PAK1. nih.gov

Furthermore, other substituted 1H-indazoles have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases implicated in cancer, including Pim kinases, Bcr-Abl, and Fibroblast Growth Factor Receptors (FGFRs). nih.gov For instance, a series of 3-substituted 1H-indazoles showed potent IDO1 enzyme inhibition with IC50 values in the nanomolar range. nih.gov

Table 1: Examples of Enzyme Inhibition by 1H-Indazole Derivatives

| Derivative Class | Target Enzyme | Potency (IC50) |

|---|---|---|

| 1H-indazole-3-carboxamides | PAK1 | 9.8 nM nih.gov |

| 3-substituted 1H-indazoles | IDO1 | 720 nM nih.gov |

| 1H-indazol-3-amine derivatives | Bcr-Abl | 0.014 µM nih.gov |

Receptor Binding and Modulation Assays

The 1H-indazole core has been incorporated into molecules designed to modulate various receptors. Notably, derivatives have been synthesized and evaluated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a target for analgesic drug development. nih.gov Structure-activity relationship studies of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas have identified potent hTRPV1 antagonists with high affinity. nih.gov Additionally, various indazole derivatives have been reported to act as antagonists for serotonin (B10506) receptors, including 5-HT2, 5-HT3, and 5-HT4. jocpr.comresearchgate.net

Table 2: Receptor Binding Affinity of 1H-Indazole Derivatives

| Derivative | Target Receptor | Binding Affinity (Ki) |

|---|

Nucleic Acid Interaction Profiling

Currently, there is limited specific information available from the reviewed sources regarding the direct interaction profiling of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole or its close derivatives with nucleic acids.

Cellular Pathway Modulation by 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole Derivatives

While specific data for the title compound is unavailable, research on related indazole derivatives provides insight into their effects on cellular pathways.

Cell-Based Assays for Specific Biological Processes (e.g., signal transduction, gene expression)

A series of 3-amino-1H-indazole derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov Mechanism studies revealed that these compounds could inhibit cell proliferation by affecting DNA synthesis, inducing G2/M cell cycle arrest, and promoting apoptosis. nih.govresearchgate.net Furthermore, these derivatives were found to modulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT) pathway, such as Snail and Slug, thereby inhibiting cancer cell migration and invasion. nih.gov

Pharmacokinetic and Metabolic Studies in Pre Clinical Models Non Human

Pharmacokinetic Analysis in Non-Human Biological Systems (e.g., animal models)

Tissue Distribution Studies:No data available.

It is important to note that such data may exist in proprietary databases of pharmaceutical companies or contract research organizations but has not been made publicly available through scientific journals, patents, or other accessible sources. Until such research is published, a detailed article on the preclinical pharmacokinetics and metabolism of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole cannot be authentically generated.

Identification and Characterization of Major Metabolites and Metabolic Pathways

Detailed in vivo and in vitro studies on the metabolic fate of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole in preclinical non-human models have not been extensively reported in publicly available scientific literature. While research exists on the metabolism of other compounds containing an indazole-3-carboxamide core, particularly synthetic cannabinoids, the specific metabolic pathways for the title compound remain uncharacterized.

The metabolism of indazole derivatives is generally complex and can be significantly influenced by the nature and position of substituents on the indazole ring and its appended moieties. For related indazole carboxamides studied in preclinical models, metabolic transformations often involve several key pathways.

Common metabolic reactions observed for other indazole-containing compounds include:

Oxidative Metabolism: This is a primary route of metabolism, often mediated by cytochrome P450 (CYP450) enzymes. Reactions can include hydroxylation of the indazole ring or other aliphatic or aromatic parts of the molecule.

Hydrolysis: Amide or ester linkages present in the molecule are susceptible to hydrolysis, leading to the cleavage of the molecule into its constituent acid and amine/alcohol parts.

Glucuronidation: Following initial Phase I metabolism (like oxidation or hydrolysis), the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

For instance, studies on synthetic cannabinoids with an indazole-3-carboxamide structure, such as ADB-BUTINACA, have identified metabolites formed through N-dealkylation, hydroxylation on the butyl chain, and subsequent hydrolysis of the amide bond. nih.gov Similarly, in vitro studies of MDMB-CHMINACA using human liver microsomes revealed that hydroxylation and ester hydrolysis were the major biotransformations. nih.gov

However, it is crucial to note that these findings are specific to the studied analogues and cannot be directly extrapolated to 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole without dedicated experimental verification. The presence of the imidazolecarbonyl group introduces a different chemical environment compared to the substituents in the aforementioned synthetic cannabinoids, which would likely lead to a unique metabolic profile.

Without specific preclinical studies on 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole, a definitive description of its major metabolites and metabolic pathways cannot be provided. The data tables below are therefore presented as a generalized framework based on the metabolism of other indazole carboxamides, illustrating potential, but not confirmed, metabolic pathways for this specific compound.

Table 1: Potential Major Metabolites of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole in Preclinical Models (Hypothetical)

| Metabolite ID | Proposed Structure/Name | Metabolic Reaction |

| M1 | Hydroxylated indazole metabolite | Oxidation |

| M2 | Hydroxylated imidazole (B134444) metabolite | Oxidation |

| M3 | 1H-Indazole-3-carboxylic acid | Amide Hydrolysis |

| M4 | 1H-Imidazole | Amide Hydrolysis |

| M5 | Glucuronide conjugate of M1 | Glucuronidation |

Table 2: Potential Metabolic Pathways for 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole (Hypothetical)

| Pathway | Description of Transformation | Enzymes Potentially Involved |

| Phase I Metabolism | ||

| Oxidation | Addition of a hydroxyl group to the indazole or imidazole ring. | Cytochrome P450 (CYP) enzymes |

| Amide Hydrolysis | Cleavage of the carbonyl-imidazole bond, yielding 1H-indazole-3-carboxylic acid and 1H-imidazole. | Amidases, Carboxylesterases |

| Phase II Metabolism | ||

| Glucuronidation | Conjugation of a glucuronic acid moiety to hydroxylated metabolites. | UDP-glucuronosyltransferases (UGTs) |

Further research, including in vitro studies with liver microsomes or hepatocytes from various preclinical species and in vivo studies in animal models, is necessary to accurately identify and characterize the metabolites and metabolic pathways of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole.

Advanced Analytical Methodologies for Research of 3 1h Imidazol 1 Ylcarbonyl 1h Indazole

Chromatographic Techniques for Separation and Quantification in Complex Biological Samples (e.g., HPLC-MS/MS, GC-MS)

Chromatographic methods are fundamental for isolating and quantifying 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole from complex matrices such as plasma, serum, or urine. researchgate.net The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the predominant technique for the quantification of non-volatile, polar compounds like 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole in biological fluids. nih.gov The HPLC system separates the analyte from endogenous matrix components using a reversed-phase column. The separated analyte then enters a tandem mass spectrometer, which provides highly selective and sensitive detection. Quantification is typically achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov A rapid, simple, and sensitive LC-MS method can be developed for the determination of imidazole-containing compounds in plasma. nih.gov

Sample Preparation: Protein precipitation is a common and efficient method for extracting the analyte from plasma samples. nih.govnih.gov

Chromatographic Conditions: Isocratic elution with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer is often effective. nih.gov

Detection: Electrospray ionization (ESI) in positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar molecules, GC-MS can be employed, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. For instance, a reaction with a derivatizing agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) can yield a product more amenable to GC analysis. osti.govnih.gov This approach offers excellent chromatographic resolution and is highly sensitive. The mass spectrometer provides definitive identification based on the analyte's mass spectrum and retention time. nih.gov

Below is an illustrative table of typical parameters for an HPLC-MS/MS method.

| Parameter | Typical Value/Condition |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (v/v) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | Specific precursor ion → product ion (e.g., [M+H]+) |

| MRM Transition (Internal Standard) | Specific precursor ion → product ion |

| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 1-10 ng/mL) nih.govresearchgate.net |

| Linear Range | ~1 - 1000 ng/mL |

Spectroscopic Techniques for Elucidating Molecular Interactions and Binding Events (e.g., NMR, SPR, ITC)

Spectroscopic techniques are indispensable for characterizing the structure of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole and elucidating its interactions with biological macromolecules, such as proteins or enzymes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure confirmation and for studying molecular interactions at an atomic level. nih.gov 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. nih.govmdpi.com In the context of molecular interactions, techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with a target protein, providing valuable insights into the binding epitope. Chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon titration with the ligand, can map the binding site on the protein surface. tubitak.gov.trresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time biomolecular interactions. nih.gov It provides quantitative information on the kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (dissociation constant, KD) of the binding between a ligand (e.g., a target protein immobilized on a sensor chip) and an analyte (3-(1H-imidazol-1-ylcarbonyl)-1H-indazole) flowed over the surface. nih.gov This method is crucial for understanding the dynamics of the drug-target interaction. nih.govnih.gov

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. nih.govresearchgate.net It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule in solution. vanderbilt.edu A single ITC experiment can determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govwur.nl This comprehensive thermodynamic profile provides deep insights into the forces driving the molecular recognition event. nih.govnih.gov

The following table summarizes the type of data obtained from these spectroscopic techniques.

| Technique | Key Parameters Measured | Typical Research Application |

|---|---|---|

| NMR | Chemical Shifts (δ), Coupling Constants (J), Nuclear Overhauser Effect (NOE) | Structure elucidation; mapping binding sites on proteins. nih.govtubitak.gov.tr |

| SPR | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Real-time kinetics of target binding. nih.gov |

| ITC | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Thermodynamic characterization of binding forces. nih.govnih.gov |

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification

In Vitro Metabolism: The compound can be incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). nih.govmdpi.com Analysis of the incubation mixture allows for the identification of Phase I metabolites.

Metabolite Identification: HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of potential metabolites. nih.gov By comparing the fragmentation patterns (MS/MS spectra) of the parent compound and its metabolites, the site of metabolic modification can be deduced. nih.gov

Potential Biotransformations: For 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole, likely metabolic pathways include hydroxylation of the indazole or imidazole (B134444) rings, N-oxidation of the imidazole moiety, and hydrolysis of the central carbonyl linkage. mdpi.com

An illustrative table of potential metabolic transformations is provided below.

| Biotransformation | Description | Mass Change |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on an aromatic ring. | +15.9949 Da |

| Hydrolysis | Cleavage of the carbonyl amide bond, resulting in 1H-indazole-3-carboxylic acid and imidazole. | +18.0106 Da (overall reaction) |

| N-Oxidation | Addition of an oxygen atom to a nitrogen in the imidazole ring. | +15.9949 Da |

| Glucuronidation (Phase II) | Conjugation with glucuronic acid, often at a hydroxylated site. | +176.0321 Da |

Bioanalytical Method Validation for Research Applications

For research data to be considered reliable and reproducible, the analytical methods used must be rigorously validated. nih.gov Bioanalytical method validation ensures that a specific method is suitable for its intended purpose. fda.gov Key validation parameters, as recommended by regulatory agencies, include the following: fda.govresearchgate.net

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. nih.gov

Accuracy: The closeness of the determined value to the nominal or known true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (%RSD). nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability). nih.gov

The acceptance criteria for these parameters ensure the integrity of the data generated in pharmacokinetic and other research studies. researchgate.netresearchgate.net

Potential Applications and Future Research Directions of 3 1h Imidazol 1 Ylcarbonyl 1h Indazole

Derivatization for Chemical Probe Development in Chemical Biology

The 1H-indazole-3-carboxamide backbone serves as a versatile template for the development of chemical probes. These probes are essential tools in chemical biology for studying cellular processes and identifying the targets of bioactive molecules. Derivatization of the 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole structure could involve several strategies. Modifications can be introduced at various positions on the indazole ring or by altering the imidazole (B134444) moiety.

For instance, functional groups suitable for conjugation, such as alkynes or azides for click chemistry, could be incorporated. This would allow for the attachment of reporter tags like fluorophores or biotin. A fluorescently labeled version of the molecule could be used in cellular imaging studies to visualize its distribution and localization within cells. A biotinylated derivative could be employed in pull-down assays to isolate and identify its protein binding partners, thereby elucidating its mechanism of action. The synthesis of libraries based on the indazole-3-carboxamide scaffold is a common practice to explore structure-activity relationships (SAR). derpharmachemica.comjocpr.com

Scaffold Prioritization in Mechanistic Drug Discovery Programs

The indazole ring is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. researchgate.net A significant number of FDA-approved drugs and clinical candidates contain the indazole motif, highlighting its therapeutic relevance. researchgate.netbohrium.comrsc.org Derivatives of the indazole scaffold have been investigated for a multitude of pharmacological effects, including anti-inflammatory, antimicrobial, anti-HIV, and particularly, antitumor activities. nih.govresearchgate.net

The primary focus of research on indazole derivatives has been in oncology, where they have been successfully developed as kinase inhibitors. rsc.orgnih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov The 1H-indazole-3-carboxamide and related structures have been shown to inhibit a variety of kinases, demonstrating the scaffold's potential in targeted cancer therapy. nih.gov For example, derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression and metastasis. nih.gov The structural similarity of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole to these active compounds makes its core scaffold a high priority for inclusion in screening libraries for new kinase inhibitors and other drug discovery programs.

| Target Class | Specific Target(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | VEGFR, FGFR, PDGFR, TTK, PAK1, Aurora Kinase, ERK, GSK-3β | Oncology, Inflammation | nih.govbohrium.comnih.govresearchgate.net |

| Enzymes | Indoleamine 2,3-dioxygenase (IDO1), Thymidine Phosphorylase, α-glucosidase | Oncology, Metabolic Disorders | nih.govresearchgate.net |

| Receptors | Serotonin (B10506) Receptors (5-HT2, 5-HT3, 5-HT4) | Neuropharmacology | jocpr.com |

| Ion Channels | Calcium-Release Activated Calcium (CRAC) Channel | Immunology, Inflammation | nih.gov |

Challenges and Limitations in Current Research

Despite the promise of the indazole scaffold, several challenges impede the development of compounds like 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole into therapeutic agents. A primary hurdle can be synthetic accessibility; the synthesis of indazole derivatives can sometimes result in low yields, making large-scale production difficult and costly. bohrium.com Furthermore, developing efficient and regioselective synthetic routes for specific derivatives remains an area of active research. researchgate.netnih.gov

From a pharmacological perspective, achieving selectivity is a major challenge. While the indazole scaffold can interact with many targets, this can also lead to off-target effects. nih.gov For kinase inhibitors, achieving selectivity against a specific kinase over the hundreds of others in the human kinome is a significant undertaking. nih.gov Poor physicochemical properties, such as low solubility or metabolic instability, can also limit the therapeutic potential of promising compounds. mdpi.com For instance, the extensive metabolism of some indazole-3-carboxamides means the parent compound is often found at very low levels in biological matrices, complicating pharmacokinetic studies. nih.gov Finally, a gap often exists between promising preclinical results and successful clinical trials, with many candidates failing during clinical development. nih.gov

Emerging Research Avenues and Unexplored Biological Interactions

Future research on 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole and related compounds is likely to expand into new therapeutic areas. While oncology has been the dominant focus, the diverse biological activities reported for indazole derivatives suggest potential in other fields. bohrium.comresearchgate.net For instance, their role as inhibitors of inflammatory mediators or modulators of ion channels could be explored for treating chronic inflammatory or autoimmune diseases. nih.govbohrium.com

The development of chemical probes, as discussed in section 8.1, will be crucial for discovering novel biological interactions. Using unbiased screening approaches with these probes could identify entirely new protein targets and cellular pathways modulated by the indazole scaffold. This could open up new therapeutic indications that are currently unexplored. Furthermore, applying computational methods like in silico screening and molecular dynamics could help predict new targets and guide the rational design of next-generation derivatives with improved potency and selectivity. researchgate.net Investigating the potential of this scaffold against infectious diseases, including bacterial, fungal, or viral targets, also represents a promising, less-explored research avenue. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole, and how can impurities like positional isomers be minimized?

- Methodological Answer : A common approach involves condensation reactions using hydrazine hydrate and dimethylformamide (DMF) under reflux conditions. For example, hydrazine hydrate reacts with ketone precursors to form indazole intermediates, followed by recrystallization in DMF to remove positional isomers (e.g., 2,3-dichlorophenyl isomers) . Key parameters include reaction time (1–2 hours), solvent polarity for precipitation, and NMR-guided purity validation (e.g., monitoring δ 13.92 ppm for indazole NH protons) .

Q. How can researchers characterize the structural integrity of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole using spectroscopic techniques?

- Methodological Answer : Combine and NMR in DMSO-d to resolve aromatic protons (δ 7.76–8.91 ppm) and carbonyl/imine carbons (δ 142.5–144.1 ppm) . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves tautomerism and hydrogen-bonding networks, as seen in related imidazole-indazole hybrids .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., IGF-1R or KDR targets) using ATP-competitive binding protocols . For neuroprotective potential, evaluate calpain-caspase-3 cross-talk inhibition in rat microglial models, as demonstrated for structurally similar indazole-imidazole hybrids .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected bioactivity or spectral anomalies?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra. Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like nNOS or kinases, reconciling bioactivity discrepancies . For spectral mismatches, simulate NMR shifts using software like ACD/Labs or Gaussian .

Q. What strategies address challenges in crystallizing 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole derivatives?

- Methodological Answer : Modify crystallization solvents (e.g., switch from DMF to CHCl/MeOH mixtures) to exploit hydrogen-bonding motifs. In related compounds, helical chain formation via O–H⋯N interactions improves crystal packing . For tautomeric mixtures (e.g., benzo[d]imidazole derivatives), use low-temperature XRD to capture dominant tautomers .

Q. How do substituents on the imidazole ring influence the compound’s selectivity in kinase inhibition?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., methyl, methoxy, or halogens). For example, 3-(4-methylpiperazinyl)-indazole derivatives show enhanced IGF-1R affinity due to improved hydrophobic interactions . Validate selectivity via competitive binding assays against off-target kinases (e.g., EGFR, VEGFR) .

Q. What mechanistic insights explain the compound’s neuroprotective effects in ischemia-reperfusion models?

- Methodological Answer : Probe calpain-caspase-3 pathway modulation using Western blotting for calpastatin stabilization and caspase-3 cleavage inhibition. In vitro models (e.g., oxygen-glucose deprivation in neuronal cultures) combined with DY-9760e analogs highlight the role of imidazole-linked carbamoyl groups in reducing oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.